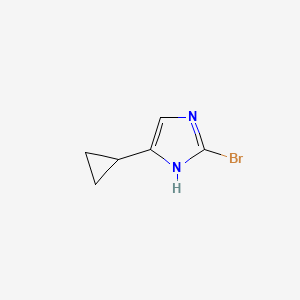

2-Bromo-5-ciclopropil-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-5-cyclopropyl-1H-imidazole” is a chemical compound with the CAS Number: 1783928-66-4 and a linear formula of C6H7BRN2 . It has a molecular weight of 187.04 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The structure of “2-Bromo-5-cyclopropyl-1H-imidazole” is defined by its Inchi Code: 1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis

“2-Bromo-5-cyclopropyl-1H-imidazole” has a molecular weight of 187.04 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha informado que los derivados de imidazol muestran una actividad antibacteriana significativa . Pueden utilizarse en el desarrollo de nuevos fármacos para tratar infecciones bacterianas.

Actividad Antimicobacteriana

Los compuestos de imidazol también exhiben propiedades antimicobacterianas . Esto los hace útiles en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis.

Actividad Antiinflamatoria

Los derivados de imidazol pueden tener efectos antiinflamatorios . Podrían utilizarse en el desarrollo de fármacos para afecciones que implican inflamación, como la artritis o el asma.

Actividad Antitumoral

Algunos compuestos de imidazol han mostrado potencial en el tratamiento del cáncer . Pueden inhibir el crecimiento de células tumorales y podrían utilizarse en la terapia contra el cáncer.

Actividad Antidiabética

Los derivados de imidazol también pueden exhibir propiedades antidiabéticas . Podrían utilizarse en el desarrollo de fármacos para el tratamiento de la diabetes.

Actividad Antiviral

Los compuestos de imidazol pueden tener efectos antivirales . Podrían utilizarse en el desarrollo de fármacos antivirales, lo que podría ayudar a tratar enfermedades causadas por virus.

Actividad Antioxidante

Los derivados de imidazol pueden actuar como antioxidantes . Esta propiedad podría aprovecharse en el desarrollo de fármacos para combatir el estrés oxidativo, que está implicado en diversas enfermedades.

Actividades Antiamébica y Antihelmíntica

Los compuestos de imidazol pueden exhibir actividades antiamébica y antihelmíntica . Podrían utilizarse en el tratamiento de enfermedades causadas por amibas y helmintos.

Safety and Hazards

Direcciones Futuras

The future challenges in the field of imidazole synthesis include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . These methodologies will be useful in the synthesis of functional molecules that are used in a variety of everyday applications .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives have a broad range of biological properties and are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the imidazole derivative .

Cellular Effects

Imidazole derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-cyclopropyl-1H-imidazole at different dosages in animal models have not been reported. Studies on other imidazole derivatives have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Imidazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Imidazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Some compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-bromo-5-cyclopropyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWAUIITLZMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2452429.png)

![ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate](/img/structure/B2452432.png)

![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole](/img/structure/B2452440.png)

![2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452441.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

![methyl 5-ethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2452450.png)

![3-tert-butyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2452452.png)